1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2,4-dimethylphenylmethyl substituent at the N1 position of the pyrazole ring. The compound’s structure combines a heterocyclic core with a lipophilic aromatic moiety, making it a versatile scaffold for pharmaceutical and agrochemical research.
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)5-9)7-15-8-12(6-14-15)13(16)17/h3-6,8H,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAWRAOZRHOMQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2C=C(C=N2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzyl chloride with hydrazine derivatives followed by carboxylation. The general reaction pathway can be summarized as follows:
- Formation of the pyrazole ring : Reacting 2,4-dimethylbenzyl chloride with hydrazine.
- Carboxylation : Introducing a carboxylic acid group through standard synthetic methods such as the use of carbon dioxide in the presence of a base.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to this compound showed potent inhibition of xanthine oxidoreductase (XOR), an enzyme involved in the production of reactive oxygen species (ROS) . This suggests potential applications in oxidative stress-related diseases.
Anticancer Properties
Several pyrazole derivatives have been investigated for their anticancer activities. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring enhance cytotoxicity .
Anticonvulsant Effects
The compound's structural analogs have been studied for their anticonvulsant properties. A related study highlighted that certain pyrazole derivatives could reduce seizure activity in animal models, suggesting a mechanism involving modulation of neurotransmitter systems .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its molecular structure. Key factors include:
- Substitution Patterns : The position and nature of substituents on the phenyl ring significantly affect potency.
- Functional Groups : Presence of electron-donating or withdrawing groups can enhance or diminish biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid with structurally analogous pyrazole-4-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, biological activity, and synthetic routes.
Structural and Substituent Variations
Physicochemical Properties
- Lipophilicity (logP) :
- Acidity (pKa) :
- Solubility :
- Methoxy-substituted derivatives (e.g., 3,4-dimethoxy analog) show improved aqueous solubility compared to halogenated or alkylated analogs due to hydrogen-bonding capacity .
Preparation Methods
Step 1: Preparation of the Pyrazole Core
- Starting materials: Ethyl acetoacetate or similar β-ketoesters.
- Reagents: Triethyl orthoformate and acetic anhydride.
- Conditions: Heating at 110–120 °C to promote condensation and formation of an intermediate (Compound A).
- Isolation: Reduced pressure distillation to purify Compound A with high purity (~97.5–98.5%).
Step 2: Cyclization with Methylhydrazine
- Reagents: 40% aqueous methylhydrazine solution and toluene as solvent.
- Conditions: Cooling to 8–10 °C, addition of sodium hydroxide, reaction at 10–20 °C.
- Outcome: Formation of a pyrazole intermediate (Compound B).
- Separation: Layering and collection of supernatant containing Compound B.
Step 3: Acidification and Isolation of Pyrazole-4-carboxylic Acid
- Reagents: 15% hydrochloric acid.
- Conditions: Heating at 85–90 °C with stirring.
- Purification: Centrifugation and drying to obtain the final pyrazole-4-carboxylic acid.
This method is exemplified in the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid but can be adapted for substituted phenylmethyl groups by modifying the alkylation step or starting materials accordingly.
Alternative Synthetic Routes and Catalytic Approaches
- Difluoromethyl and methyl-substituted pyrazole carboxylic acids have been synthesized using alpha, beta-unsaturated esters and 2,2-difluoroacetyl halides, followed by condensation with methylhydrazine in the presence of catalysts such as potassium iodide. Although these methods focus on different substituents, the condensation and cyclization principles are transferable.
- Catalysts like sodium iodide or potassium iodide can enhance cyclization efficiency.
- Recrystallization from aqueous alcohol mixtures (e.g., 35–40% methanol or ethanol) improves purity and yield.
Data Table: Key Reaction Parameters for Pyrazole-4-carboxylic Acid Synthesis
| Step | Reagents & Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride | 110–120 | 4 hours reflux | Heat preservation reaction; reduced pressure distillation to isolate intermediate A |
| 2 | 40% methylhydrazine aqueous solution, toluene, NaOH | 8–20 | 1 hour | Stirring, layering, supernatant separation for intermediate B |
| 3 | Intermediate B, 15% HCl | 85–90 | 1–2 hours | Acidification, centrifugation, drying to obtain pyrazole-4-carboxylic acid |
| N-alkylation | Pyrazole-4-carboxylic acid or ester, 2,4-dimethylbenzyl halide, base | 25–80 | Several hours | N-1 selective alkylation in aprotic solvent |
Research Findings and Advantages
- The described synthetic route offers high purity intermediates (>97%) and final products.
- The use of triethyl orthoformate and acetic anhydride facilitates efficient formation of key intermediates.
- Controlled temperature and pH conditions minimize side reactions and isomer formation.
- Alkylation with substituted benzyl halides allows for structural diversification, enabling the synthesis of this compound.
- Recrystallization techniques ensure high purity (>99%) of the final compound.
- The process is scalable to industrial levels, as demonstrated by kilogram-scale examples.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[(2,4-dimethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?
- The compound is typically synthesized via multi-step organic reactions. A common approach involves alkylation of pyrazole-4-carboxylic acid derivatives with 2,4-dimethylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Alternative methods may employ Vilsmeier-Haack formylation followed by oxidation to introduce the carboxylic acid group, as seen in structurally related pyrazole derivatives . Optimizing stoichiometry and reaction time is critical to minimize byproducts like N-alkylation isomers.
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Characterization relies on a combination of techniques:
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., methyl groups on the benzyl moiety and pyrazole ring) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₁₄H₁₆N₂O₂, theoretical 244.1212 g/mol).
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as demonstrated for analogous pyrazole-carboxylic acids .
Q. What are the primary applications of this compound in pharmacological research?
- Pyrazole-carboxylic acids are frequently explored as intermediates in drug discovery. Specifically, the 2,4-dimethylbenzyl substituent may enhance lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies . Preclinical studies of similar compounds highlight anti-inflammatory and kinase inhibitory activities .
Advanced Research Questions
Q. How does the electronic environment of the pyrazole ring influence the compound’s reactivity in medicinal chemistry derivatizations?
- The electron-withdrawing carboxylic acid group at position 4 directs electrophilic substitutions to position 5 of the pyrazole ring. Computational studies (DFT) on related structures suggest that steric hindrance from the 2,4-dimethylbenzyl group limits reactivity at position 1, favoring functionalization at the carboxylic acid (e.g., esterification or amide coupling) .
Q. What analytical challenges arise when comparing this compound to its fluorinated or chlorinated analogs?
- Fluorinated analogs (e.g., 1-(4-fluorophenyl derivatives) exhibit distinct NMR signals and altered metabolic stability . Chlorinated variants may require specialized LC-MS conditions due to isotopic splitting patterns (e.g., /) . Contradictions in reported melting points for similar compounds (e.g., 1177350-90-1 in vs. others) highlight the need for rigorous purity validation via HPLC-DAD/ELSD.
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?
- Rodent models are standard for assessing oral bioavailability and tissue distribution. Key parameters:
- LogP : Estimated at ~2.5 (via ChemDraw), suggesting moderate permeability.
- Plasma Protein Binding : Use equilibrium dialysis to compare with reference drugs .
- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation hotspots .
Data Contradiction and Resolution
Q. Why do spectral data for structurally similar pyrazole-carboxylic acids vary across studies?
- Discrepancies in NMR chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons in vs. δ 7.0–7.2 in ) may stem from solvent effects (DMSO-d₆ vs. CDCl₃) or pH-dependent tautomerism. Researchers should standardize solvents and report acquisition temperatures.
Q. How can conflicting reports about biological activity be reconciled?
- Variability in cytotoxicity assays (e.g., IC₅₀ ranges in ) often arises from differences in cell lines or assay protocols. Mitigation strategies:
- Use >2 orthogonal assays (e.g., MTT and ATP-luciferase).
- Benchmark against positive controls (e.g., doxorubicin for anticancer activity).
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
